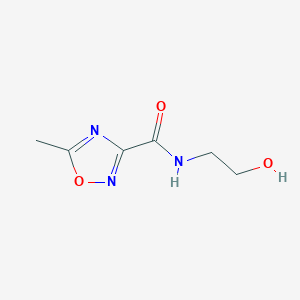

N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide

Description

N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide (CAS: 110578-73-9) is a photolytic degradant of the antibiotic metronidazole, formed under UV irradiation in oxygen-free aqueous solutions . Its molecular formula is C₆H₉N₃O₃, with a molecular weight of 171.15 g/mol . Structural confirmation was achieved via LC-MS, ¹H-NMR, and crystallographic analysis of its 4-nitrobenzoate derivative . This compound was historically undetected in compendial methods until the development of an optimized LC-PDA-MS protocol (detection at 230 nm), which improved sensitivity and separation .

The compound’s formation involves a rearrangement of metronidazole’s nitroimidazole ring to a 1,2,4-oxadiazole core, retaining the hydroxyethyl carboxamide side chain . While solubility data are unavailable, its photolytic origin suggests instability under light exposure, necessitating controlled storage conditions .

Properties

CAS No. |

110578-73-9 |

|---|---|

Molecular Formula |

C6H9N3O3 |

Molecular Weight |

171.15 g/mol |

IUPAC Name |

N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide |

InChI |

InChI=1S/C6H9N3O3/c1-4-8-5(9-12-4)6(11)7-2-3-10/h10H,2-3H2,1H3,(H,7,11) |

InChI Key |

IWNBPGSCYNJNMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NO1)C(=O)NCCO |

Origin of Product |

United States |

Preparation Methods

Stepwise Process

Synthesis of Amidoxime Intermediate

The starting nitrile, often 5-methyl-3-cyanocarboxamide or a related precursor, is reacted with hydroxylamine hydrochloride under basic conditions to form the corresponding amidoxime. This step converts the nitrile group into an amidoxime functional group (-C(=NOH)NH2).Activation of Carboxylic Acid or Derivative

The carboxylic acid moiety (or its derivative) that will form the carboxamide part is activated. Common activating agents include acyl chlorides, acid anhydrides, or carbonyldiimidazole (CDI), which facilitate the formation of an O-acyl amidoxime intermediate.Condensation and Cyclodehydration

The amidoxime reacts with the activated carboxylic acid derivative to form an O-acyl amidoxime intermediate. Upon heating (typically above 90–100 °C), cyclodehydration occurs, closing the ring to form the 1,2,4-oxadiazole heterocycle.Introduction of the N-(2-hydroxyethyl) Substituent

The carboxamide nitrogen is substituted with the 2-hydroxyethyl group either by using 2-hydroxyethylamine (ethanolamine) as the amine source in the amide formation step or by post-synthetic modification of the carboxamide group.

Reaction Conditions and Yields

- Cyclodehydration is often performed by heating the O-acyl amidoxime intermediate in polar aprotic solvents such as dimethylformamide or in buffered aqueous media at pH ~9.5 for 1–2 hours.

- Microwave irradiation has been used to accelerate the cyclodehydration step, reducing reaction times from hours to minutes with comparable or improved yields.

- Yields for the overall process typically range from 50% to 90%, depending on the substituents and reaction conditions.

Alternative Methods: Dipolar Cycloaddition Route

This method involves generating nitrile oxides in situ, which undergo 1,3-dipolar cycloaddition with nitriles to form the 1,2,4-oxadiazole ring. However, this approach generally results in lower yields (<20%) and is less commonly used for preparing substituted 1,2,4-oxadiazoles like the target compound.

Specific Synthetic Route for this compound

Based on the general amidoxime condensation strategy and literature precedents, the following synthetic outline is proposed:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. | 5-Methyl-3-cyanobenzoic acid or 5-methyl-3-cyanocarboxamide + hydroxylamine hydrochloride, base (e.g., NaOH), solvent (ethanol/water), reflux | Conversion of nitrile to amidoxime intermediate |

| 2. | Activation of carboxylic acid derivative with carbonyldiimidazole (CDI) or conversion to acyl chloride | Preparation of activated carboxylic acid for acylation |

| 3. | Amidoxime + activated carboxylic acid derivative, stirring at room temperature to 50 °C | Formation of O-acyl amidoxime intermediate |

| 4. | Heating at 90–120 °C or microwave irradiation for 15–30 minutes | Cyclodehydration to form 1,2,4-oxadiazole ring |

| 5. | Reaction with 2-aminoethanol (ethanolamine) or direct use of 2-hydroxyethylamine in amide formation step | Introduction of N-(2-hydroxyethyl) substituent on carboxamide |

Notes on Green Chemistry and Process Optimization

- Microwave-assisted synthesis reduces reaction time and energy consumption, improving sustainability.

- Solvent-free or aqueous media have been explored to minimize environmental impact.

- Use of carbonyldiimidazole as an activating agent allows in situ activation of carboxylic acids, avoiding hazardous reagents like thionyl chloride or phosphorus oxychloride.

- Avoidance of expensive or toxic reagents (e.g., monoalkyl oxalyl chloride) is preferred for scale-up.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|---|

| Amidoxime Condensation | Hydroxylamine hydrochloride, activated carboxylic acid (acyl chloride, CDI) | Heating 90–120 °C, microwave irradiation | High yield, versatile, scalable | Requires activation step | 50–90 |

| Dipolar Cycloaddition | Nitrile oxides, nitriles, Lewis acid catalyst | Heating, Lewis acid catalysis | Direct ring formation | Low yield, complex intermediates | <20 |

| Green Microwave-Assisted | Hydroxylamine hydrochloride, magnesia-supported sodium carbonate, acyl halides | Microwave irradiation, solvent-free | Fast, eco-friendly | Limited substrate scope | 60–80 |

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as cell cycle arrest or apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide with analogous compounds:

Key Differences and Implications

Core Heterocycle: The target compound’s 1,2,4-oxadiazole core is less common in pharmaceuticals compared to 1,2-oxazole derivatives (e.g., ). Oxadiazoles are known for metabolic stability, while oxazoles may offer synthetic versatility . Example: The 1,2,4-oxadiazole in ’s compound likely enhances resistance to enzymatic degradation, making it suitable for drug development.

Substituent Diversity: The target compound’s hydroxyethyl carboxamide group contrasts with bulky substituents in analogs (e.g., tert-butyl in , benzothiophene in ). These substituents influence solubility, bioavailability, and target binding.

Molecular Weight and Lipophilicity :

- The target compound has the lowest molecular weight (171.15 g/mol ), suggesting higher aqueous mobility. In contrast, ’s compound (433.50 g/mol ) is more lipophilic, favoring membrane permeability .

Synthesis and Stability :

Biological Activity

N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide (CAS: 110578-73-9) is a compound that has garnered attention due to its potential biological activities and its formation as a photodegradant of metronidazole. This article explores its biological activity, synthesis, and implications in medicinal chemistry.

Synthesis and Formation

The compound is primarily formed through the photolytic rearrangement of metronidazole when exposed to UV light in aqueous solutions. This process involves the breakdown of metronidazole into several products, with this compound being one of the significant degradants identified through advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS) . The structural verification of this compound has been confirmed by methods including proton nuclear magnetic resonance (1H-NMR) and mass spectrometry .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Its formation from metronidazole suggests a potential for similar or enhanced activity against various pathogens. Studies have shown that derivatives of oxadiazoles often possess significant antibacterial and antifungal activities due to their ability to interfere with microbial metabolism .

The biological activity of this compound may involve the inhibition of specific enzymes or pathways critical for microbial survival. For instance, oxadiazole derivatives have been reported to inhibit tubulin polymerization in cancer cells, leading to cell cycle arrest . This mechanism could be relevant for understanding how this compound might affect microbial cells.

Photodegradation Studies

A significant study highlighted the photodegradation pathway of metronidazole and the identification of this compound as a major product. The study utilized LC-PDA-MS to track the degradation process and confirmed the structure through several analytical techniques .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide, and what reaction conditions optimize yield?

- Methodology : The compound is synthesized via photolytic rearrangement of metronidazole (1-hydroxyethyl-2-methyl-5-nitroimidazole) under UV irradiation in oxygen-free aqueous solution. Key parameters include inert atmosphere (e.g., nitrogen), controlled temperature (~20–25°C), and reaction monitoring via HPLC or TLC to track intermediate formation. Crystallographic validation of the derivative (e.g., 4-nitrobenzoate) confirms structural fidelity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra resolve oxadiazole and carboxamide moieties.

- Infrared Spectroscopy (IR) : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and hydroxyl (O-H, ~3200–3500 cm⁻¹) groups.

- X-ray Crystallography : Validates crystal structure, as demonstrated for its 4-nitrobenzoate derivative .

- Chromatography : TLC or HPLC monitors reaction progress; reverse-phase HPLC assesses purity (>95% recommended for biological assays) .

Q. What are the compound’s key physicochemical properties relevant to solubility and stability?

- Methodology :

- Melting Point : Determined via differential scanning calorimetry (DSC).

- Solubility : Tested in polar (e.g., DMSO, water) and nonpolar solvents; hydroxyethyl groups enhance aqueous solubility.

- Stability : Assessed under varying pH (2–12) and thermal conditions (25–60°C) using accelerated stability studies .

Advanced Research Questions

Q. How does this compound degrade under stress conditions, and what are the major degradation products?

- Methodology :

- Forced Degradation Studies : Expose to UV light, oxidative (H₂O₂), acidic/basic hydrolysis, and thermal stress.

- LC-MS/MS Analysis : Identifies degradation products (e.g., oxadiazole ring cleavage products or hydroxyethyl group oxidation).

- Kinetic Modeling : Determines degradation pathways (e.g., pseudo-first-order kinetics under UV stress) .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodology :

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding to targets (e.g., DNA polymerase, kinases).

- In-Silico Toxicity : Tools like ProTox-II assess hepatotoxicity or mutagenicity risks.

- Dynamic Simulations : MD simulations (e.g., GROMACS) evaluate binding stability over time .

Q. How do structural modifications (e.g., substituent changes) affect bioactivity?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., methyl→ethyl substitution) and compare IC₅₀ values in enzyme inhibition assays.

- Crystallographic Analysis : Resolve binding modes of analogs (e.g., 4-nitrobenzoate derivative vs. trifluoromethyl variants) .

Data Contradiction and Validation

Q. How can researchers resolve discrepancies in reported synthetic yields or bioactivity data?

- Methodology :

- Reproducibility Checks : Replicate protocols with strict control of reaction conditions (e.g., solvent purity, inert atmosphere).

- Cross-Lab Validation : Collaborate with independent labs to verify bioactivity (e.g., IC₅₀ in kinase assays).

- Meta-Analysis : Compare data across studies (e.g., yield differences due to ultrasound-assisted vs. traditional synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.